![molecular formula C15H16FN3S B14195540 Thiourea, [3-fluoro-4-[methyl(phenylmethyl)amino]phenyl]- CAS No. 832099-27-1](/img/structure/B14195540.png)
Thiourea, [3-fluoro-4-[methyl(phenylmethyl)amino]phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiourea, [3-fluoro-4-[methyl(phenylmethyl)amino]phenyl]-: is an organosulfur compound with a chemical formula of SC(NH2)2. It is a derivative of thiourea, where the hydrogen atoms are replaced by various functional groups, making it a versatile compound in organic synthesis and various applications .
5-(7-Dodecyl-9H-fluoren-2-YL)-2,2’-bithiophene: is an organic compound that belongs to the class of bithiophenes. It is characterized by the presence of a fluorenyl group and a dodecyl chain, which contribute to its unique properties and applications in organic electronics .
Preparation Methods
Thiourea, [3-fluoro-4-[methyl(phenylmethyl)amino]phenyl]-
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the reaction of 3-fluoro-4-[methyl(phenylmethyl)amino]aniline with thiourea under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity.
5-(7-Dodecyl-9H-fluoren-2-YL)-2,2’-bithiophene
Synthetic Routes and Reaction Conditions: The synthesis of this compound involves the coupling of 7-dodecyl-9H-fluorene with 2,2’-bithiophene using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods: Industrial production methods may include batch processing and continuous flow techniques to produce large quantities of the compound with high efficiency and consistency.
Chemical Reactions Analysis
Thiourea, [3-fluoro-4-[methyl(phenylmethyl)amino]phenyl]-
Types of Reactions: This compound undergoes various reactions such as oxidation, reduction, and substitution.
Common Reagents and Conditions: Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
5-(7-Dodecyl-9H-fluoren-2-YL)-2,2’-bithiophene
Types of Reactions: This compound primarily undergoes electrophilic substitution and coupling reactions.
Common Reagents and Conditions: Common reagents include electrophiles like bromine and coupling agents like palladium catalysts.
Major Products: The major products include various substituted derivatives and extended conjugated systems, which are useful in organic electronics.
Scientific Research Applications
Thiourea, [3-fluoro-4-[methyl(phenylmethyl)amino]phenyl]-
This compound has significant applications in:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Exhibits antibacterial, antioxidant, and anticancer properties.
Medicine: Potential therapeutic agent for various diseases.
Industry: Used in the production of dyes, elastomers, and plastics.
5-(7-Dodecyl-9H-fluoren-2-YL)-2,2’-bithiophene
This compound is widely used in:
Organic Electronics: As an active material in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Sensors: Utilized in the development of high-sensitivity sensors.
Materials Science: Research on its properties contributes to the development of new materials with improved electronic properties.
Mechanism of Action
Thiourea, [3-fluoro-4-[methyl(phenylmethyl)amino]phenyl]-
The mechanism of action involves:
Molecular Targets: Interacts with various enzymes and proteins, affecting their function.
Pathways Involved: Modulates oxidative stress pathways and cellular signaling.
5-(7-Dodecyl-9H-fluoren-2-YL)-2,2’-bithiophene
The mechanism of action includes:
Molecular Targets: Functions as a semiconductor material, facilitating charge transport.
Pathways Involved: Enhances the efficiency of electronic devices by improving charge mobility.
Comparison with Similar Compounds
Thiourea, [3-fluoro-4-[methyl(phenylmethyl)amino]phenyl]-
Similar Compounds: Thiourea derivatives with different substituents.
Uniqueness: The presence of the fluoro and methyl(phenylmethyl)amino groups enhances its reactivity and biological activity.
5-(7-Dodecyl-9H-fluoren-2-YL)-2,2’-bithiophene
Similar Compounds: Other bithiophene derivatives with different alkyl chains or aromatic groups.
Uniqueness: The combination of the fluorenyl group and dodecyl chain provides unique electronic properties and stability.
Properties
CAS No. |
832099-27-1 |
|---|---|
Molecular Formula |
C15H16FN3S |
Molecular Weight |
289.4 g/mol |
IUPAC Name |
[4-[benzyl(methyl)amino]-3-fluorophenyl]thiourea |
InChI |
InChI=1S/C15H16FN3S/c1-19(10-11-5-3-2-4-6-11)14-8-7-12(9-13(14)16)18-15(17)20/h2-9H,10H2,1H3,(H3,17,18,20) |
InChI Key |
HOFZFQLBDYDQDD-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=C(C=C(C=C2)NC(=S)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


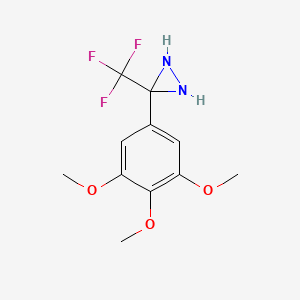
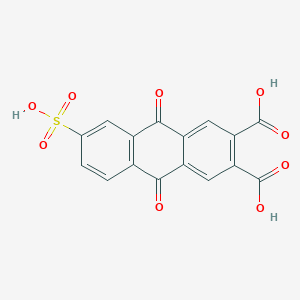
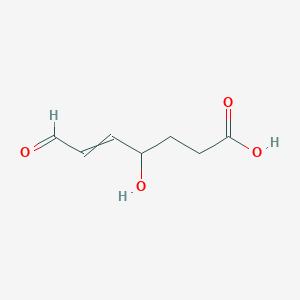
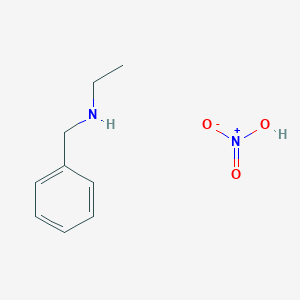

![1H-Pyrrolo[2,3-b]pyridine, 3-[(6-chloro-3-pyridinyl)methyl]-4-phenyl-](/img/structure/B14195496.png)
![Phenyl 5-amino-2-[(4-butoxyphenyl)sulfanyl]benzene-1-sulfonate](/img/structure/B14195504.png)
![3-[3-Ethenylidene-5-(4-methylphenyl)oxolan-2-yl]propanoic acid](/img/structure/B14195509.png)
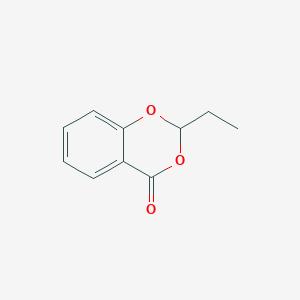
![Methanone, [3-iodo-4-(1-pyrrolidinyl)phenyl]phenyl-](/img/structure/B14195518.png)

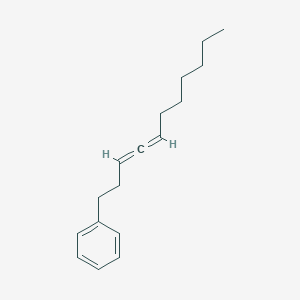
![Benzoic acid, 2-[[5-(acetylamino)-2-hydroxyphenyl]azo]-](/img/structure/B14195546.png)
![2-[2-(4-Chlorophenyl)hydrazinylidene]-3-oxopropanenitrile](/img/structure/B14195554.png)
